Molecular Topology: Sulfide Bridge Confers Unique Three-Dimensional Shape vs. Directly-Linked Aryl Analogs
The presence of a methylthio linker in the target compound creates a distinct molecular topology compared to its direct 2-thienyl analog (CAS 886360-71-0). The C-S-C bond angle at the sulfide bridge (~100°) introduces a kink that projects the thiophene ring out of the triazine plane, whereas the directly linked analog positions the thiophene in a more coplanar, conjugated orientation [1]. This is a critical differentiation parameter for biological target engagement, as evidenced by SAR studies on (thio)ether-triazine 5-HT6 receptor ligands, where the chalcogen atom (O vs. S) in the bridge was shown to fundamentally alter intrinsic activity [2].
| Evidence Dimension | Molecular geometry and conformational flexibility around the chalcogen bridge |
|---|---|
| Target Compound Data | C-S-C bond angle ~100°; flexible sulfide spacer enabling multiple low-energy conformers |
| Comparator Or Baseline | 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol (CAS 886360-71-0): C-C bond angle ~120°; more rigid coplanar arrangement |
| Quantified Difference | Qualitative difference in accessible conformational space; specific bond angle and torsion angle differences are calculable but not experimentally reported in a head-to-head comparison. |
| Conditions | Molecular mechanics and quantum chemical calculations (applicable to all members of the triazine-thioether class) |
Why This Matters
This conformational difference directly impacts the compound's utility in designing ligands for sterically sensitive binding pockets, where the spatial orientation of the thiophene moiety is a critical determinant of activity.
- [1] PubChem. 6-Methyl-3-(2-thienyl)-1,2,4-triazin-5-ol (CID 11324955) - Computed Properties. View Source
- [2] Wilczynska-Zawal N. et al. Synthesis, computational and experimental pharmacological studies for (thio)ether-triazine 5-HT(6)R ligands with noticeable action on AChE/BChE and chalcogen-dependent intrinsic activity in search for new class of drugs against Alzheimer's disease. 2023. View Source
